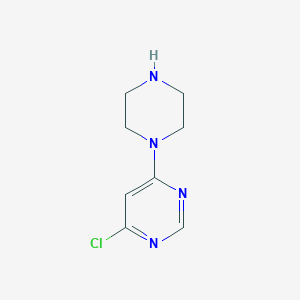

4-Chloro-6-(piperazin-1-yl)pyrimidine

Übersicht

Beschreibung

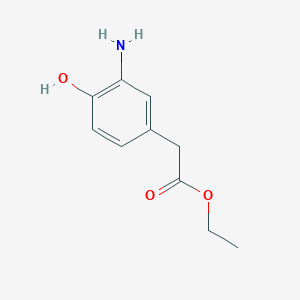

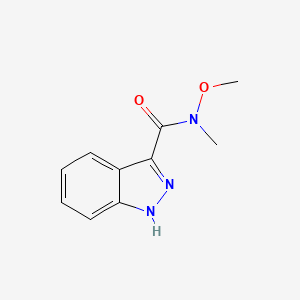

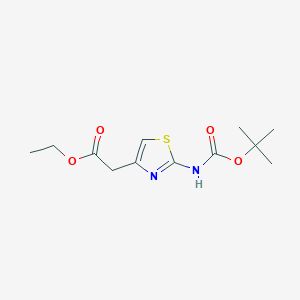

4-Chloro-6-(piperazin-1-yl)pyrimidine is an organic compound widely used in scientific experiments, research, and industry. It has the empirical formula C8H11ClN4 and a molecular weight of 198.65 g/mol .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including 4-Chloro-6-(piperazin-1-yl)pyrimidine, often involves a series of reactions . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of 4-Chloro-6-(piperazin-1-yl)pyrimidine can be analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involving 4-Chloro-6-(piperazin-1-yl)pyrimidine are complex and can be influenced by various factors . For example, in the synthesis of triazole-pyrimidine hybrids, propargyl bromide was added to a stirred solution of 7(a-b)(94 mmol) and K2CO3 (60 mmol) in CHCl3 (70 mL), and the mixture was heated to reflux for 5 hours under an N2 atmosphere .Physical And Chemical Properties Analysis

4-Chloro-6-(piperazin-1-yl)pyrimidine has a molecular weight of 198.65 g/mol . More detailed physical and chemical properties would require specific experimental measurements or computational predictions.Wissenschaftliche Forschungsanwendungen

Antitumor Applications

Piperazine derivatives have been utilized in the synthesis of compounds with potential antitumor properties. These compounds can interfere with the growth and proliferation of cancer cells .

Antifungal Applications

Some piperazine compounds are applied in antifungal therapies, providing a basis for developing new treatments against fungal infections .

Antidepressant Applications

The structure of piperazine is a key component in several antidepressant drugs, contributing to chemical stability and pharmacological effects .

Antiviral Applications

Piperazine derivatives are also used in antiviral drugs, which can be crucial in the treatment and management of viral diseases .

Derivatization Reagent for Peptides

These compounds can serve as derivatization reagents for carboxyl groups on peptides during spectrophotometric analysis .

Acetylcholinesterase Inhibitors

They have been evaluated as potential acetylcholinesterase inhibitors (AChEIs), which could be significant in treating Alzheimer’s disease (AD) .

Synthesis of Novel Organic Compounds

Piperazine serves as an intermediate in synthesizing various novel organic compounds, including amides, sulphonamides, azetidinones, and imidazolinones .

Antimicrobial Activity

Piperazine derivatives have been synthesized and shown to possess antimicrobial activity, which is valuable in developing new antimicrobial agents .

Wirkmechanismus

Target of Action

4-Chloro-6-(piperazin-1-yl)pyrimidine is a pyrimidine derivative. Pyrimidine derivatives have been found to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They have also been found to inhibit acetylcholinesterase (AChE) , an enzyme that plays a crucial role in neurotransmission.

Mode of Action

The compound interacts with its targets, protein kinases, and AChE, leading to their inhibition . In the case of protein kinases, this inhibition can disrupt cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . For AChE, its inhibition can lead to an increase in the concentration of acetylcholine, a neurotransmitter, in the brain .

Biochemical Pathways

The inhibition of protein kinases can affect various biochemical pathways involved in cell growth, differentiation, migration, and metabolism . Similarly, the inhibition of AChE can impact cholinergic neurotransmission, affecting learning and memory .

Result of Action

The inhibition of protein kinases by 4-Chloro-6-(piperazin-1-yl)pyrimidine can potentially lead to the disruption of cell growth and metabolism, which could have implications in conditions like cancer . The inhibition of AChE can lead to an increase in acetylcholine levels, potentially impacting conditions like Alzheimer’s disease .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-chloro-6-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4/c9-7-5-8(12-6-11-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDWNXPKSXBXBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50582184 | |

| Record name | 4-Chloro-6-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-(piperazin-1-yl)pyrimidine | |

CAS RN |

373356-50-4 | |

| Record name | 4-Chloro-6-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-(piperazin-1-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-3-((6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-yl)thio)-5-ureidoisothiazole-4-carboxamide](/img/structure/B1317199.png)

![3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1317202.png)

![benzo[d][1,2,3]thiadiazol-5-aMine](/img/structure/B1317220.png)